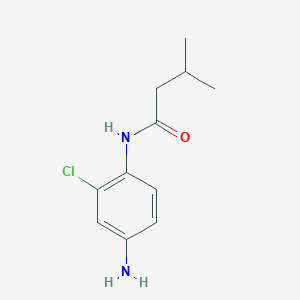

N-(4-amino-2-chlorophenyl)-3-methylbutanamide

Descripción general

Descripción

N-(4-amino-2-chlorophenyl)-3-methylbutanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a chlorine atom, and a butanamide moiety, which contribute to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)-3-methylbutanamide typically involves the reaction of 4-amino-2-chlorophenol with 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure maximum conversion of starting materials to the desired product, and advanced purification methods are employed to achieve the required purity standards.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the ortho position undergoes substitution under nucleophilic conditions. The electron-donating amino group at the para position activates the aromatic ring, facilitating displacement of the chloride.

Example : Reaction with sodium methoxide replaces Cl with methoxy, forming N-(4-amino-2-methoxyphenyl)-3-methylbutanamide .

Oxidation Reactions

The primary amino group (-NH₂) is susceptible to oxidation, yielding nitro or hydroxylamine derivatives.

Reduction of the Amide Group

The amide carbonyl is reduced to a methylene group under strong reducing conditions.

Hydrolysis of the Amide Bond

Acid- or base-catalyzed hydrolysis cleaves the amide bond, yielding carboxylic acid and aniline derivatives.

Electrophilic Aromatic Substitution (EAS)

The amino group directs electrophiles to ortho and para positions relative to itself.

Condensation and Functionalization

The amide nitrogen or amino group participates in condensation reactions.

Mechanistic and Structural Insights

-

Steric Effects : The 3-methylbutanamide chain influences reaction rates by sterically hindering access to the amide group .

-

Electronic Effects : The amino group’s electron-donating resonance (+M effect) enhances ring reactivity in EAS and NAS, while the chloro group’s electron-withdrawing effect (-I) moderates regioselectivity .

Aplicaciones Científicas De Investigación

N-(4-amino-2-chlorophenyl)-3-methylbutanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(4-amino-2-chlorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide: This compound has similar structural features but includes an additional hydroxyl group, which may alter its chemical properties and biological activities.

N-(4-amino-2-chlorophenyl)benzamide: Lacks the butanamide moiety, which can affect its reactivity and applications.

Uniqueness

N-(4-amino-2-chlorophenyl)-3-methylbutanamide is unique due to the presence of the 3-methylbutanamide group, which imparts distinct chemical and biological properties

Actividad Biológica

N-(4-amino-2-chlorophenyl)-3-methylbutanamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a chlorinated aromatic ring with an amino group, which contributes to its reactivity and biological activity. The presence of the 3-methylbutanamide side chain enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Effects

The compound also shows promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231).

Case Study: Anticancer Activity

A study evaluating the antiproliferative effects of this compound reported IC50 values of 6.58 µM against MCF-7 cells and 5.02 µM against MDA-MB-231 cells, indicating potent activity in these models . The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 6.58 |

| MDA-MB-231 | 5.02 |

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the compound inhibits key enzymes involved in cell proliferation and DNA replication processes. For instance, studies suggest that it may interfere with adenoviral DNA replication, showcasing its potential as an antiviral agent as well .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of derivatives of this compound has revealed insights into how modifications can enhance biological activity. For example, the introduction of various amino acid linkers has been shown to improve antiproliferative potency against breast cancer cell lines .

Table 3: SAR Findings for Derivatives

| Compound | Modification | IC50 (µM) |

|---|---|---|

| HJC0152 | O-alkylamino linker | 4.90 |

| JMX0293 | Extended side chain | 1.53 |

Propiedades

IUPAC Name |

N-(4-amino-2-chlorophenyl)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-7(2)5-11(15)14-10-4-3-8(13)6-9(10)12/h3-4,6-7H,5,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTRTJSRJIDGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.